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Compound of Interest

Compound Name: COB-187

Cat. No.: B15611795 Get Quote

An in-depth analysis of the potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor,

COB-187, detailing its chemical structure, physicochemical properties, mechanism of action,

and experimental protocols.

Introduction
COB-187, with the chemical name 4-hydroxy-4-phenyl-3-(pyridin-4-ylmethyl)thiazolidine-2-

thione, is a novel small organic compound identified as a highly potent and selective inhibitor of

Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a critical serine/threonine kinase

implicated in a wide array of cellular processes, and its dysregulation is associated with

numerous pathologies, including Alzheimer's disease, bipolar disorder, cancer, and

inflammatory conditions.[2][3][4] COB-187 has emerged as a valuable research tool and a

potential therapeutic lead due to its high selectivity for GSK-3 over other kinases, offering a

more targeted approach to modulating GSK-3 activity.[1][2] This document provides a

comprehensive technical overview of COB-187, including its chemical properties, mechanism

of action, and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties
COB-187 is a heterocyclic compound featuring a thiazolidine-2-thione core. Its structure is

distinguished by a hydroxyl group and a phenyl group at the C4 position, and a pyridin-4-

ylmethyl group at the N3 position.[1][2]

Table 1: Physicochemical Properties of COB-187
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Property Value Reference

Chemical Name
4-hydroxy-4-phenyl-3-(pyridin-

4-ylmethyl)thiazolidine-2-thione
[1]

Molecular Formula C15H14N2OS2 [5]

Molecular Weight 302.41 g/mol [2][5]

Appearance Solid [5]

Solubility 10 mM in DMSO [5]

CAS Number 1862177- [6]

Mechanism of Action
COB-187 is a potent inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, with IC50 values

in the nanomolar range.[1][2][5] Extensive kinase screening has demonstrated its high

selectivity for GSK-3.[1][2] Out of 414 kinase assays, COB-187 only inhibited three kinases by

more than 40%, highlighting its specificity compared to other GSK-3 inhibitors like Tideglusib.

[2][5]

The inhibitory action of COB-187 on GSK-3β is characterized by a time-dependent, reversible,

and Cys-199-dependent mechanism.[1][3][4] It is believed to bind to the active site of GSK-3β

through an induced-fit mechanism.[1][3][4] The interaction with the cysteine residue (Cys-199)

at the entrance of the active site is crucial for its inhibitory activity.[1][3][4] Mutation of this

residue to alanine significantly diminishes the inhibitory potency of COB-187.[1][3]

Biological Activity and Signaling Pathways
COB-187 effectively inhibits the phosphorylation of canonical GSK-3 substrates within cells.[1]

[2] One of the key signaling pathways affected by COB-187 is the Wnt/β-catenin pathway. By

inhibiting GSK-3, COB-187 prevents the phosphorylation and subsequent degradation of β-

catenin.[5] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to

the nucleus, where it activates the transcription of target genes, such as cyclin D1.[5]

COB-187 has also been shown to reduce the phosphorylation of other GSK-3 substrates like

glycogen synthase and the microtubule-associated protein tau.[2][5] The hyperphosphorylation
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of tau is a hallmark of Alzheimer's disease, suggesting a potential therapeutic application for

COB-187 in this neurodegenerative disorder.[5] Furthermore, COB-187 has demonstrated anti-

inflammatory properties by attenuating the production of pro-inflammatory cytokines induced by

lipopolysaccharide (LPS) and SARS-CoV-2 spike protein.[3][6]
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Caption: Signaling pathway of COB-187 inhibiting GSK-3β, leading to the stabilization and

nuclear translocation of β-catenin and subsequent target gene transcription.

Experimental Protocols
Synthesis of COB-187
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COB-187 can be synthesized through the reaction of the appropriate amine, α-

bromoacetophenone, and carbon disulfide.[2]

Experimental Workflow for COB-187 Synthesis
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Purification (HPLC)
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Caption: A simplified workflow for the synthesis and purification of COB-187.

In Vitro Kinase Inhibition Assay (Z'-LYTE Assay)
This assay is used to determine the in vitro potency of COB-187 against GSK-3α and GSK-3β.

Methodology:

Prepare serial dilutions of COB-187 in DMSO.

Add the diluted COB-187 or DMSO (vehicle control) to assay wells containing the respective

GSK-3 isoform (GSK-3α or GSK-3β).

Initiate the kinase reaction by adding a solution of ATP and a peptide substrate.

Allow the reaction to proceed for a specified time at a controlled temperature.
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Stop the reaction and measure the extent of substrate phosphorylation using a suitable

detection method (e.g., fluorescence).

Calculate the percent inhibition for each COB-187 concentration relative to the DMSO

control.

Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a

four-parameter logistic model).

Table 2: In Vitro Kinase Inhibition of COB-187

Kinase IC50 (nM) Reference

GSK-3α 22 [2][5]

GSK-3β 11 [2][5]

Cellular GSK-3 Inhibition Assay (Western Blotting)
This assay assesses the ability of COB-187 to inhibit GSK-3 activity in a cellular context by

measuring the phosphorylation status of its substrates.

Methodology:

Culture appropriate cells (e.g., HEK-293, THP-1, or RAW 264.7) to the desired confluency.

Treat the cells with varying concentrations of COB-187 or DMSO for a specified duration

(e.g., 5 hours).

Lyse the cells and collect the protein extracts.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

Probe the membrane with primary antibodies specific for the phosphorylated and total forms

of GSK-3 substrates (e.g., phospho-β-catenin, total β-catenin, phospho-glycogen synthase,

total glycogen synthase, phospho-tau).
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Incubate with the appropriate secondary antibodies conjugated to a detectable marker (e.g.,

HRP).

Visualize the protein bands using a suitable detection reagent and imaging system.

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total

protein levels.

Logical Relationship of Western Blot Analysis
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Cell Treatment with COB-187
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Caption: The logical workflow for assessing cellular GSK-3 inhibition by COB-187 using

Western blotting.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15611795?utm_src=pdf-body-img
https://www.benchchem.com/product/b15611795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


COB-187 is a highly potent and selective GSK-3 inhibitor with a well-characterized mechanism

of action. Its ability to modulate the Wnt/β-catenin pathway and other GSK-3-mediated cellular

processes makes it an invaluable tool for studying the roles of GSK-3 in health and disease.

The detailed chemical, biological, and methodological information provided in this guide serves

as a comprehensive resource for researchers and drug development professionals interested

in leveraging COB-187 for their scientific investigations and therapeutic development efforts.

The high selectivity of COB-187 offers a significant advantage in dissecting the specific

functions of GSK-3 and holds promise for the development of targeted therapies for a range of

debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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